

Alagebrium (ALT-711) Clinical Trial Failures: A Technical Support Center

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Compound of Interest

Compound Name: CT-711

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why Alagebrium (ALT-711) failed in human clinical trials. The information is presented in a question-and-answer format, supplemented with detailed data, experimental protocols, and pathway diagrams to facilitate a deeper understanding of the compound's clinical development and eventual discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of Alagebrium (ALT-711) in human clinical trials?

The failure of Alagebrium in human clinical trials was multifactorial, stemming from a combination of insufficient clinical efficacy and financial challenges faced by the sponsoring companies, Alteon Corporation and later Synvista Therapeutics.[1][2] While the drug was generally well-tolerated in human subjects, it failed to meet its primary endpoints in several key late-stage trials, particularly in demonstrating a significant improvement in conditions like heart failure.[3]

A significant scientific reason for the lack of efficacy is believed to be Alagebrium's mechanism of action in the context of human physiology. Preclinical studies in animals showed promising results in reversing cardiovascular complications associated with aging and diabetes.[1] However, it is now understood that the types of advanced glycation end-product (AGE) cross-links that Alagebrium effectively breaks are more prevalent in rodents than in humans.[4][5] The

predominant AGE cross-link in human tissues is glucosepane, which Alagebrium does not effectively break.[6][7]

Q2: What was the proposed mechanism of action for Alagebrium?

Alagebrium was developed as a breaker of advanced glycation end-product (AGE) cross-links.[7][8] AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars.[7] These cross-links accumulate over time, contributing to the stiffening of tissues and are implicated in the pathogenesis of various age-related diseases and diabetic complications.[8]

The primary proposed mechanism of action for Alagebrium was the chemical cleavage of established, covalent α -dicarbonyl (α -diketone) based cross-links between proteins.[8][9] The thiazolium ring within the Alagebrium molecule is the reactive component responsible for this activity.[8] By breaking these cross-links, Alagebrium was expected to restore the elasticity and normal function of tissues.[10] A secondary mechanism identified was the scavenging of reactive dicarbonyl species like methylglyoxal (MG), which are precursors to AGEs, thereby inhibiting the formation of new cross-links.[8][9]

Q3: Did Alagebrium show any positive effects in human trials?

Yes, some early-phase and smaller-scale human clinical trials did report some positive or promising findings, which initially supported its continued development.

For instance, in a 16-week, open-label trial involving elderly patients with diastolic heart failure (the DIAMOND study), treatment with Alagebrium resulted in a statistically significant decrease in left ventricular mass and improvements in diastolic filling and quality of life.[11][12] Another study on patients with isolated systolic hypertension showed that Alagebrium improved endothelial function and reduced carotid augmentation index, a measure of arterial stiffness.[3][8] However, these positive signals were not consistently replicated in larger, more robust, placebo-controlled trials.

Troubleshooting Guide for Experimental Design

Problem: My experiments with an AGE-breaker are not replicating promising preclinical in vivo results.

Possible Cause 1: Species-Specific Differences in AGEs

- Explanation: As was the case with Alagebrium, the predominant type of AGE cross-link can vary significantly between species.^{[4][5]} Your compound may be highly effective against a type of AGE that is prevalent in your animal model but not in humans.
- Recommendation:
 - Characterize the specific AGEs present in the tissues of your animal model and compare them to the known AGE profile in human tissues.
 - Test the efficacy of your compound against a variety of AGEs, including glucosepane, which is the most abundant in humans.^{[6][7]}

Possible Cause 2: Inadequate Duration of Treatment

- Explanation: The reversal of decades of AGE accumulation may require long-term treatment. Short-term studies may not be sufficient to observe significant changes in tissue structure and function.^[13]
- Recommendation:
 - Consider longer-term animal studies to assess the full potential of your AGE-breaker.
 - In clinical trial design, incorporate long-term follow-up to evaluate sustained effects.

Possible Cause 3: Insensitive or Inappropriate Outcome Measures

- Explanation: The selected endpoints in your study may not be sensitive enough to detect subtle changes induced by the AGE-breaker.
- Recommendation:
 - Utilize a range of functional and structural endpoints. For cardiovascular studies, this could include both imaging (e.g., MRI for left ventricular mass) and functional tests (e.g.,

exercise tolerance, arterial stiffness).

- Incorporate biomarkers of collagen turnover and inflammation to provide mechanistic insights.[8]

Quantitative Data from Key Clinical Trials

Table 1: DIAMOND Study - Alagebrium in Diastolic Heart Failure

Parameter	Baseline (Mean ± SD)	16 Weeks (Mean ± SD)	p-value
Patient Population	23 elderly patients (mean age 71) with stable diastolic heart failure		
Dosage	420 mg/day		
Left Ventricular Mass (g)	124 ± 35	119 ± 34	0.036
E/E' Ratio	10.6 ± 2.7	9.4 ± 1.9	0.076
Mitral Annulus Early Diastolic Velocity (E') (cm/s)	7.3 ± 1.2	8.4 ± 1.7	0.045
Minnesota Living with Heart Failure Score	41 ± 21	32 ± 21	0.01
Peak Exercise Oxygen Consumption (VO2)	No significant change		
Aortic Distensibility	No significant change		

Data from Little WC, et al. J Card Fail. 2005.[11][12]

Table 2: BENEFICIAL Study - Alagebrium in Chronic Heart Failure with Systolic Dysfunction

Parameter	Alagebrium Group (Mean ± SEM)	Placebo Group (Mean ± SEM)	p-value
Patient Population	102 patients with chronic heart failure (LVEF ≤ 0.45)		
Dosage	200 mg twice daily		
Duration	36 weeks		
Change in Peak VO2 (mL/min/kg)	-2.1 ± 0.5	-0.5 ± 0.7	0.06
Diastolic Function (E')	No significant change	0.32	
Diastolic Function (E/E')	No significant change	0.81	
Systolic Function (LVEF)	No significant change	0.43	
AGE Accumulation (Skin Autofluorescence)	No significant change	0.42	

Data from Hartog JW, et al. Eur J Heart Fail. 2011.

Table 3: Alagebrium in Isolated Systolic Hypertension

Parameter	Baseline (Mean ± SEM)	8 Weeks (Mean ± SEM)	p-value
Patient Population	13 adults (mean age 65) with isolated systolic hypertension		
Dosage	210 mg twice daily		
Carotid Augmentation Index	Reduced by 37%	0.007	
Augmented Pressure (mmHg)	16.4 ± 10	9.6 ± 9	< 0.001
Flow-Mediated Dilation (%)	4.6 ± 1.1	7.1 ± 1.1	< 0.05

Data from Zieman SJ, et al. J Hypertens. 2007.[3][8]

Experimental Protocols

Protocol 1: Assessment of Exercise Tolerance (BENEFICIAL Study)

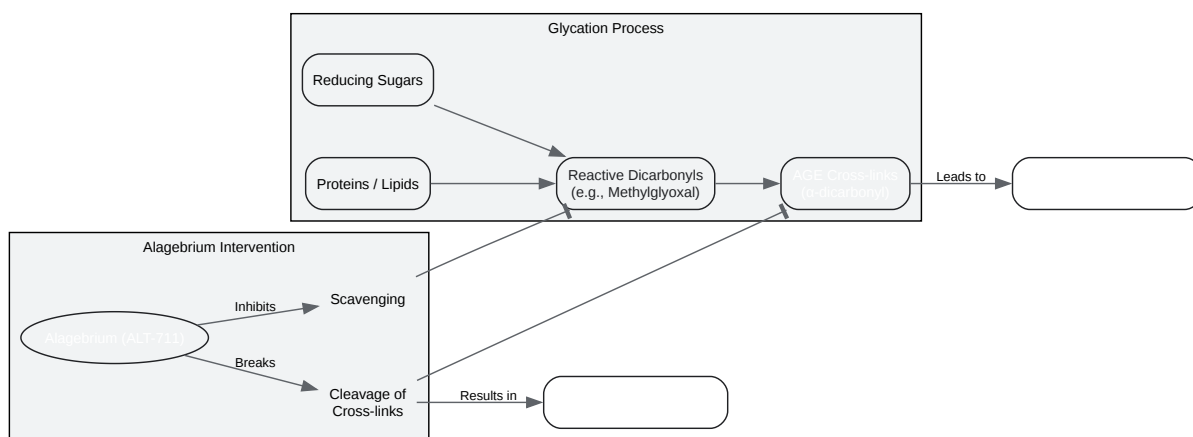
- Objective: To determine the effect of Alagebrium on peak exercise oxygen consumption (VO2 max).
- Methodology:
 - Patients performed a symptom-limited incremental exercise test on a bicycle ergometer.
 - The initial workload was set at 10 watts and was increased by 10 watts every minute.
 - Respiratory gas exchange was measured continuously using a calibrated metabolic cart.
 - Peak VO2 was defined as the highest 20-second averaged VO2 during the last minute of exercise.
 - The primary endpoint was the change in peak VO2 from baseline to 36 weeks.[13]

Protocol 2: Measurement of Advanced Glycation End-products (AGEs)

- Objective: To quantify the levels of AGEs in biological samples.
- Methodologies:
 - Skin Autofluorescence (SAF): A non-invasive method used in some Alagebrium trials to estimate tissue accumulation of fluorescent AGEs. The AGE Reader® is a device that illuminates the skin and measures the emitted fluorescence.[5][14]
 - Enzyme-Linked Immunosorbent Assay (ELISA): Used for the quantification of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), in serum or tissue homogenates. This method relies on the availability of specific antibodies.[15]
 - High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): A highly sensitive and specific method for the quantification of a wide range of AGEs after chemical or enzymatic hydrolysis of the protein sample.[15][16]

Signaling Pathways and Experimental Workflows

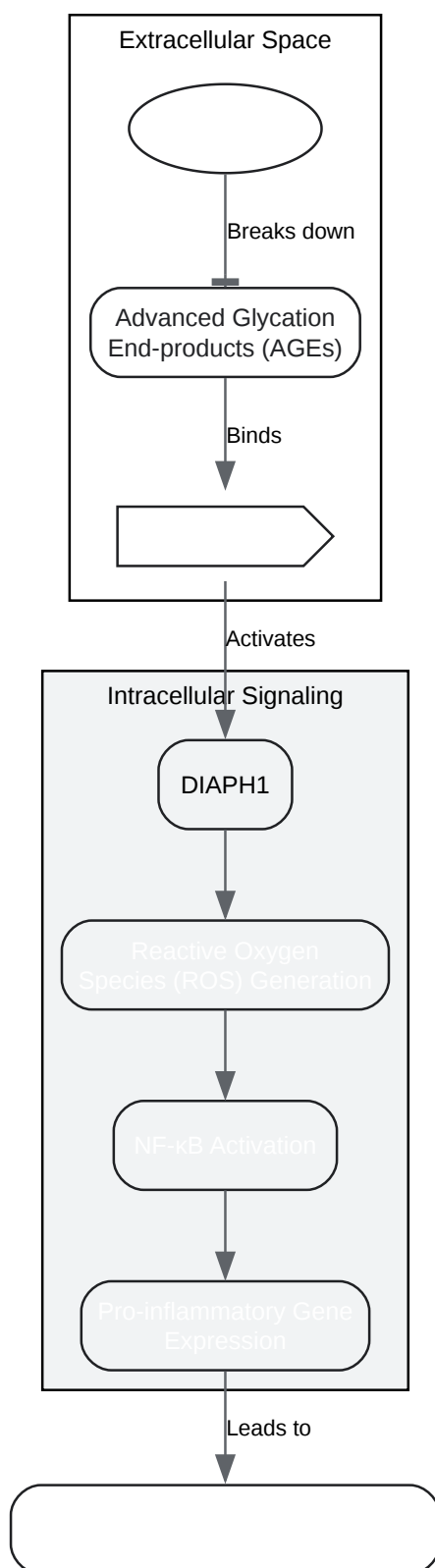
Diagram 1: Proposed Mechanism of Action of Alagebrium

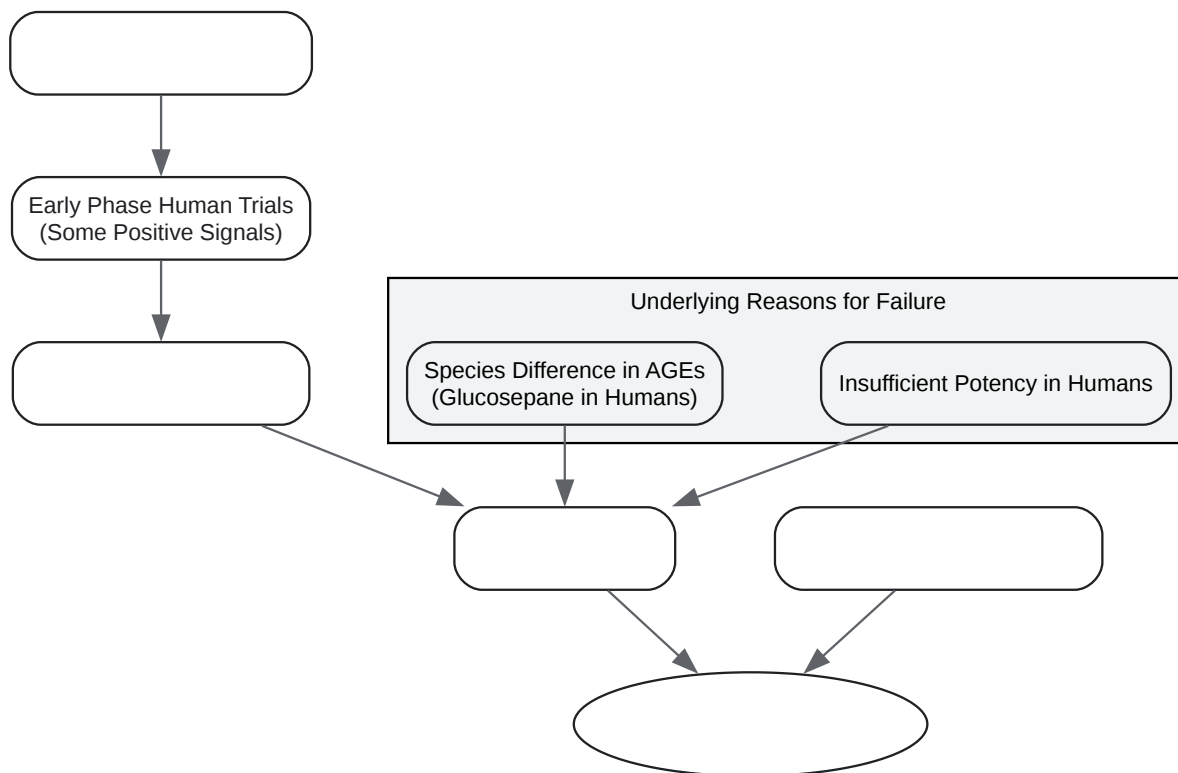


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Caption: Alagebrium's dual mechanism of breaking AGE cross-links and scavenging precursors.

Diagram 2: Alagebrium's Intended Modulation of the AGE-RAGE Signaling Pathway





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